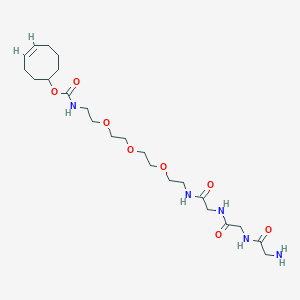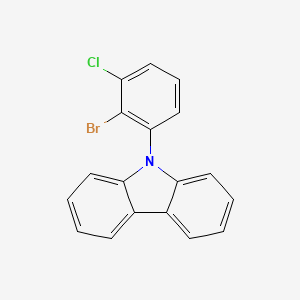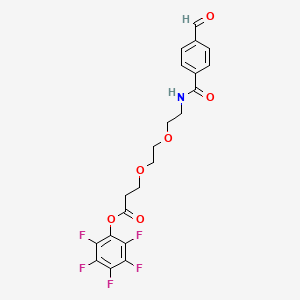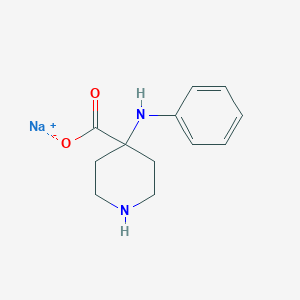
(R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is a complex organic compound that features a unique structure combining oxazolidinone and benzyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the benzylation of a hydroxyl group using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Coupling reactions: The final step involves coupling the benzyloxy-substituted intermediate with a phenylpropanoyl chloride derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis. Flow microreactors offer advantages such as improved heat and mass transfer, precise control over reaction conditions, and the ability to perform reactions continuously .
Chemical Reactions Analysis
Types of Reactions
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyl-substituted oxazolidinones.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the oxazolidinone ring can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(benzyloxy)butanoic acid
- ®-2-(benzyloxy)methyl)oxirane
- 2-benzyloxybenzoic acid
Uniqueness
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a versatile platform for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C32H29NO4 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(4R)-3-[(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C32H29NO4/c1-23-17-18-30(36-21-24-11-5-2-6-12-24)28(19-23)27(25-13-7-3-8-14-25)20-31(34)33-29(22-37-32(33)35)26-15-9-4-10-16-26/h2-19,27,29H,20-22H2,1H3/t27-,29+/m1/s1 |
InChI Key |
KHLPLGDDTVZJJU-PXJZQJOASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)N3[C@@H](COC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)N3C(COC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)

![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)

![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)

![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)




